molecular formula C7H11BrO B13458464 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane

4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane

Cat. No.: B13458464
M. Wt: 191.07 g/mol
InChI Key: HTMKFCISVBJWGR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bromomethyl group attached to a bicyclic heptane ring system, which includes an oxygen atom. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method includes the bromination of bicyclo[2.2.1]heptane derivatives using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature to ensure the selective introduction of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and recrystallization to obtain the final product with high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxygen atom in its bicyclic structure. This combination imparts specific chemical properties that differentiate it from other similar compounds, making it valuable in specialized applications .

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

4-(bromomethyl)-2-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11BrO/c8-4-7-2-1-6(3-7)9-5-7/h6H,1-5H2

InChI Key

HTMKFCISVBJWGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1OC2)CBr

Origin of Product

United States

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